molecular formula C15H24 B1200228 (+)-Aristolochene CAS No. 123408-96-8

(+)-Aristolochene

Cat. No. B1200228
M. Wt: 204.35 g/mol
InChI Key: YONHOSLUBQJXPR-KCQAQPDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-aristolochene is an aristolochene. It is an enantiomer of a (-)-aristolochene.

Scientific Research Applications

Aristolochene Synthase and Sesquiterpene Cyclases

  • Aristolochene Synthase in Fungi : Aristolochene is a key precursor for sesquiterpenoid toxins in fungi. The gene Ari1 from Penicillium roqueforti encodes for aristolochene synthase, crucial in the synthesis of PR-toxin, a sesquiterpenoid toxin (Proctor & Hohn, 1993).
  • Structural Analysis of Aristolochene Synthase : Aristolochene synthase from Aspergillus terreus catalyzes the cyclization of farnesyl diphosphate to aristolochene. Its crystal structure shows a tetrameric quaternary structure with each subunit adopting an alpha-helical class I terpene synthase fold. This structure is vital for understanding the catalytic activity and the role of terpenoid cyclases in sesquiterpene biosynthesis (Shishova et al., 2007).

Biosynthesis and Characterization

  • De Novo Production in Penicillium roqueforti : The de novo production of (+)-aristolochene by Penicillium roqueforti has been achieved, providing insights into the biosynthesis of fungal volatiles and their optimization (Demyttenaere et al., 2002).
  • Mechanistic Insights into Catalysis : Studies on aristolochene synthase have offered significant mechanistic insights. These include understanding the binding of substrate and carbocation intermediate analogues, highlighting the enzyme's role in precise cyclization processes (Chen et al., 2013).

Evolution and Functional Analysis

  • Evolutionary Insights : The active site contour of aristolochene synthase from Penicillium roqueforti and its evolutionary divergence from enzymes like Aspergillus terreus indicate its role in sesquiterpene natural product synthesis. This active site contour is a template binding the polyisoprenoid substrate for catalysis, emphasizing its evolutionary adaptability (Shishova et al., 2007).
  • Catalysis and Enzyme Function : The dual role of phenylalanine during aristolochene synthase catalysis and its effect on the production of different hydrocarbons sheds light on the enzyme's function in stabilizing transition states (Forcat & Allemann, 2004).

properties

CAS RN

123408-96-8

Product Name

(+)-Aristolochene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m0/s1

InChI Key

YONHOSLUBQJXPR-KCQAQPDRSA-N

Isomeric SMILES

C[C@H]1CCCC2=CC[C@@H](C[C@]12C)C(=C)C

SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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